molecular formula C10H10ClN5OS B11104837 N-(5-chloropyridin-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(5-chloropyridin-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11104837
M. Wt: 283.74 g/mol
InChI Key: PEUJAACOTUEZCP-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule is built around a 1,2,4-triazole core, a privileged scaffold known for its diverse biological activities . The structure incorporates a chloropyridine moiety and a sulfanyl acetamide chain, features commonly associated with potential bioactivity and utility in drug discovery. The 1,2,4-triazole class of heterocyclic compounds has been extensively studied and has demonstrated a broad spectrum of physiological activities, with notable applications in the development of antiviral agents . Compounds featuring this scaffold are a hot research area due to their wide range of applications . Researchers may investigate this specific compound as a potential synthetic intermediate or as a candidate for biological screening against various therapeutic targets. Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H10ClN5OS

Molecular Weight

283.74 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C10H10ClN5OS/c1-16-6-13-15-10(16)18-5-9(17)14-8-3-2-7(11)4-12-8/h2-4,6H,5H2,1H3,(H,12,14,17)

InChI Key

PEUJAACOTUEZCP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with triazole structures exhibit significant antibacterial and antifungal properties. N-(5-chloropyridin-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been evaluated for its efficacy against various pathogens.

Case Study: Antifungal Efficacy

In a study on antifungal activity, derivatives of triazole compounds were tested against Candida species. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antifungal agents like fluconazole, indicating strong antifungal potential .

Antiviral Properties

The compound has shown promise in inhibiting viral replication. Similar triazole derivatives have been reported to disrupt viral protein interactions crucial for replication.

Case Study: Influenza Virus

A study assessing antiviral compounds against influenza demonstrated that certain derivatives had low IC50 values, suggesting effective inhibition of viral replication without significant cytotoxicity .

Anticancer Potential

This compound has been investigated for its ability to inhibit cancer cell proliferation through enzyme inhibition and receptor interactions.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AntiviralEffective against influenza viruses
AnticancerInhibition of tumor cell proliferation

Materials Science Applications

The unique properties of this compound make it suitable for developing advanced materials. Its chemical structure allows it to be utilized in creating polymers and coatings with specific functionalities.

Case Study: Polymer Development

Research has focused on incorporating triazole derivatives into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in the fields of electronics and protective coatings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, their substituent variations, and associated biological activities. Key differences in substituents and their implications are highlighted.

Structural Analogues and Substituent Analysis

Compound Name R (Acetamide N-Substituent) Triazole Substituents Key Biological Activity Reference
Target Compound 5-Chloropyridin-2-yl 4-Methyl Not explicitly reported -
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-Ethylphenyl 4-Ethyl, 5-pyridin-3-yl Orco agonist (insect olfactory receptor modulation)
OLC-12 (2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) 4-Isopropylphenyl 4-Ethyl, 5-pyridin-4-yl Orco agonist
2-[(4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives Varied aryl substituents 4-Amino, 5-furan-2-yl Anti-exudative (reduced inflammation in rat models)
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides (KA1-KA15) Substituted aryl 4-(Carbamoylmethyl), 5-pyridin-4-yl Antimicrobial, antioxidant, anti-inflammatory
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Chloro-2-methoxy-5-methylphenyl 4-(4-Methylphenyl), 5-pyridin-4-yl Not explicitly reported (structural analog)

Key Observations

Substituent Impact on Activity: Pyridine vs. Triazole Substituents: The presence of a 4-methyl group on the triazole (target compound) may enhance metabolic stability compared to 4-ethyl or 4-carbamoylmethyl substituents in other analogs. Electron-withdrawing groups (e.g., pyridine) on the triazole improve receptor binding in Orco agonists , while 4-amino groups () facilitate anti-exudative effects via hydrogen bonding .

Biological Activity Trends: Orco Agonists: VUAA-1 and OLC-12 () share a triazole-sulfanyl-acetamide core but differ in aryl and pyridine substituents. The 4-ethylphenyl and pyridin-3-yl groups in VUAA-1 optimize Orco channel activation . Anti-Exudative Activity: compounds with a 4-amino-triazole and furan substituent showed 40–60% inhibition of exudate volume in rat models, comparable to diclofenac sodium . Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., chloro, nitro) on the aryl ring () exhibited MIC values of 12.5–25 µg/mL against E. coli and S. aureus .

Synthetic Methods :

  • The target compound’s synthesis likely involves alkylation of a triazole-3-thiol with α-chloroacetamide derivatives, a method used for analogs in and . Microwave-assisted synthesis () could improve yield and reduce reaction time compared to conventional methods.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound VUAA-1 (Orco Agonist) KA3 (Antimicrobial Derivative)
Molecular Weight ~309.75 g/mol* 413.93 g/mol ~450–500 g/mol (varies by R)
LogP Estimated ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity due to ethylphenyl) ~2.8–3.2
Hydrogen Bond Acceptors 6 (pyridine N, triazole N, sulfanyl S, acetamide O) 7 8–9 (additional carbamoyl groups)
Bioactivity Hypothesized: Insecticidal/antimicrobial Confirmed Orco agonist Confirmed antimicrobial (MIC: 12.5 µg/mL)

*Calculated based on structure.

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely adopted method involves the cyclization of thiosemicarbazides under acidic or basic conditions. For example, hydrazine hydrate reacts with carbon disulfide in ethanol to form 1,2,4-triazole-3-thione precursors, which are subsequently methylated using methyl iodide.

Reaction Conditions :

  • Reagents : Hydrazine hydrate, carbon disulfide, methyl iodide.

  • Solvent : Ethanol or aqueous NaOH.

  • Temperature : Reflux (78°C for ethanol; 100°C for aqueous NaOH).

  • Yield : 65–78% after recrystallization.

Alternative Route via Acylthiosemicarbazides

Acylthiosemicarbazides derived from carboxylic acid hydrazides undergo intramolecular cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). This method offers higher regioselectivity for the 4-methyl substituent.

Key Data :

ParameterValueSource
Cyclizing AgentPOCl₃
Reaction Time4–6 hours
Isolated Yield70–82%

Synthesis of N-(5-Chloropyridin-2-yl)-2-Bromoacetamide

Amidation of 5-Chloropyridin-2-Amine

Bromoacetyl bromide is reacted with 5-chloropyridin-2-amine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions.

Optimization Notes :

  • Stoichiometry : A 1.2:1 molar ratio of bromoacetyl bromide to amine ensures complete conversion.

  • Workup : Sequential washes with NaHCO₃ (5%) and brine improve purity.

  • Yield : 85–90% after column chromatography (SiO₂, hexane/ethyl acetate).

Coupling of Intermediates via Nucleophilic Substitution

The final step involves the reaction of 4-methyl-1,2,4-triazole-3-thiol with N-(5-chloropyridin-2-yl)-2-bromoacetamide. The thiolate anion, generated in situ using potassium carbonate (K₂CO₃) or sodium hydride (NaH), displaces the bromide ion in a classic Sₙ2 mechanism.

Representative Procedure :

  • Reagents :

    • 4-Methyl-1,2,4-triazole-3-thiol (1.0 equiv).

    • N-(5-Chloropyridin-2-yl)-2-bromoacetamide (1.05 equiv).

    • K₂CO₃ (2.0 equiv).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Conditions : Stirring at 60°C for 12–16 hours under nitrogen.

  • Purification : Column chromatography (SiO₂, gradient elution with ethyl acetate/methanol).

Yield Comparison :

SolventTemperatureTime (h)Yield (%)
DMF60°C1275
Acetonitrile80°C1068
THF50°C1862

One-Pot Synthesis Approach

Recent advancements propose a one-pot strategy to streamline synthesis. In this method, 5-chloropyridin-2-amine, bromoacetyl bromide, and 4-methyl-1,2,4-triazole-3-thiol are reacted sequentially without isolating intermediates.

Advantages :

  • Reduced purification steps.

  • Higher overall yield (80–85%).

  • Suitable for scale-up.

Critical Parameters :

  • Order of Addition : Bromoacetyl bromide must react with the amine before introducing the triazolethiol.

  • Base Selection : DIPEA outperforms triethylamine in minimizing side reactions.

Crystallization and Polymorph Control

The final compound exhibits polymorphism, impacting solubility and bioavailability. Crystallization from ethanol/water (7:3 v/v) at 4°C yields a monoclinic polymorph with favorable dissolution properties.

Characterization Data :

  • Melting Point : 198–200°C.

  • XRPD : Distinct peaks at 2θ = 12.4°, 15.8°, 24.6°.

  • DSC : Endothermic peak at 199°C .

Q & A

Q. Optimization Considerations :

  • Temperature : Excess heat may lead to byproducts like disulfides.
  • Solvent choice : DMF improves solubility but may require rigorous drying.
  • Reaction time : Monitor via TLC to avoid over-alkylation ().

How can researchers confirm the molecular structure and purity of this compound?

Basic Research Question
A multi-technique approach is essential:

  • 1H/13C NMR : Confirm substituent positions (e.g., pyridinyl Cl, triazole-CH3) and acetamide linkage. For example, the sulfanyl (-S-) group adjacent to the acetamide appears as a singlet near δ 3.8–4.2 ppm in 1H NMR ().
  • IR spectroscopy : Validate the -NH (3300–3200 cm⁻¹) and C=O (1680–1650 cm⁻¹) stretches ().
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities ().

Advanced Tip : High-resolution mass spectrometry (HRMS) resolves isotopic patterns for Cl and S atoms ().

What methodologies are recommended for resolving contradictions in reported biological activity data?

Advanced Research Question
Discrepancies in bioactivity (e.g., anti-exudative vs. enzyme inhibition) may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, dose ranges) using guidelines from and .
  • Structural analogs : Compare activity of derivatives (e.g., pyridine vs. furan substitutions) to identify pharmacophores ().
  • Computational validation : Use molecular docking (AutoDock Vina) and PASS prediction to cross-validate experimental IC50 values ().

Example : If anti-inflammatory activity conflicts, re-test under controlled edema models in rodents ().

How can X-ray crystallography address challenges in structural elucidation?

Advanced Research Question
For low-quality crystals or twinning:

  • Crystallization : Use vapor diffusion with solvents like ethyl acetate/hexane ().
  • Data collection : Optimize θ angles (2.5–30.4°) and exposure times to enhance resolution ().
  • Refinement : SHELXL () handles disorder (e.g., triazole/pyridine ring conformers) via PART and ISOR commands.

Q. Key Parameters from :

ParameterValue
Space groupP21/c
a, b, c (Å)14.25, 16.33, 10.16
β (°)96.37
R-factor<0.05

How to design derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question
Focus on modifying:

  • Pyridine ring : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity ().
  • Triazole substituents : Replace 4-methyl with bulkier groups (e.g., cyclopropyl) to probe steric effects ().
  • Sulfanyl linker : Replace -S- with -SO2- to assess redox stability ().

Q. Synthetic Workflow :

Synthesize analogs via parallel alkylation ().

Screen for bioactivity (e.g., enzyme inhibition in ).

Perform QSAR modeling to correlate substituents with activity ().

What computational tools predict the biological potential of this compound?

Advanced Research Question

  • PASS algorithm : Predicts anti-inflammatory, antimicrobial, and kinase-inhibitory activity based on structural fragments ().
  • Molecular docking : Use AutoDock or Schrödinger Suite to simulate binding to targets like COX-2 or BSA ().
  • ADMET prediction : SwissADME or pkCSM evaluates bioavailability and toxicity ().

Case Study : Docking of a triazole-acetamide analog with BSA showed hydrogen bonding with Lys114 and π-π stacking with Phe134 ().

How to troubleshoot low yields in large-scale synthesis?

Advanced Research Question

  • Byproduct analysis : Use HPLC to detect disulfides or over-alkylated products ().
  • Catalyst optimization : Replace KOH with milder bases (e.g., NaHCO3) to reduce side reactions ().
  • Scale-up adjustments : Gradual reagent addition and temperature ramping ().

Q. Yield Data from Analogous Syntheses :

DerivativeYield (%)Purity (%)
Pyridine analog7298
Furan analog5895

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